

maoecrystal B CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Maoecrystal B*

Cat. No.: *B12434250*

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Maoecrystal V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V is a complex diterpenoid natural product isolated from *Isodon eriocalyx*.^[1] Its intricate molecular architecture, featuring a highly condensed pentacyclic system, has made it a significant target for total synthesis.^{[2][3]} Initially reported to possess potent cytotoxic activity against HeLa cells, subsequent studies with synthetic maoecrystal V have called these findings into question, revealing no significant anticancer properties.^{[1][4]} This guide provides a comprehensive overview of maoecrystal V, including its chemical identifiers, physicochemical properties, and a detailed exploration of a key synthetic approach.

Chemical Identity and Properties

Maoecrystal V is characterized by a unique and complex molecular structure. The following tables summarize its key chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers for Maoecrystal V

Identifier	Value
CAS Number	807630-42-8
PubChem CID	21575535
Molecular Formula	C ₁₉ H ₂₂ O ₅
IUPAC Name	(1R,3R,8R,9R,11R,12R)-4,4,11-trimethyl-2,15-dioxapentacyclo[6.5.3.2 ⁹ , ¹² .0 ¹ , ⁹ .0 ³ , ⁸]octadec-5-ene-7,10,14-trione
InChI	InChI=1S/C19H22O5/c1-10-11-4-7-18(13(10)21)17-9-23-15(22)19(18,8-11)24-14(17)16(2,3)6-5-12(17)20/h5-6,10-11,14H,4,7-9H2,1-3H3/t10-,11-,14-,17-,18-,19+/m1/s1
Canonical SMILES	<chem>CC1C2CC3C(C1=O)C4(COCC4(C2)OC(=O)C3(C)C)C=C5</chem>

Table 2: Physicochemical Properties of Maoecrystal V

Property	Value	Unit
Molecular Weight	330.4	g/mol
XLogP3	1.7	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	0	
Exact Mass	330.14672380	Da
Monoisotopic Mass	330.14672380	Da
Topological Polar Surface Area	69.7	Å ²
Heavy Atom Count	24	
Formal Charge	0	
Complexity	736	

Biological Activity

Maoecrystal V was first reported to exhibit significant cytotoxic activity against HeLa (cervical cancer) cell lines, with an IC₅₀ value of 20 ng/mL. This initial finding generated considerable interest in the molecule as a potential anticancer agent. However, subsequent studies conducted by the Baran laboratory, using synthetically derived maoecrystal V, did not replicate these results. Their research, which involved screening the compound against a panel of 32 cancer cell lines, found no discernible anticancer activity. This discrepancy highlights the critical importance of verifying the biological activity of natural products with synthetically pure material.

Synthetic Approaches: A Key Intramolecular Diels-Alder Reaction

The complex, polycyclic structure of maoecrystal V has made it a formidable challenge for synthetic chemists. Several total syntheses have been reported, often employing an

intramolecular Diels-Alder (IMDA) reaction to construct the core bicyclo[2.2.2]octane system.

One notable approach involves the formation of a key intermediate that undergoes an IMDA cyclization. The general workflow for such a synthetic strategy is outlined below.



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A generalized workflow for the synthesis of maoecrystal V.

Experimental Protocol: Intramolecular Diels-Alder Cyclization

The following provides a generalized experimental protocol for a key transformation in the synthesis of maoecrystal V, based on strategies reported in the literature.

Reaction: Intramolecular Diels-Alder Cyclization of a Trienic Precursor

Objective: To construct the bicyclo[2.2.2]octane core of maoecrystal V.

Materials:

- Diels-Alder precursor (substituted cyclohexadiene linked to a dienophile)
- High-boiling point solvent (e.g., toluene, xylene)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

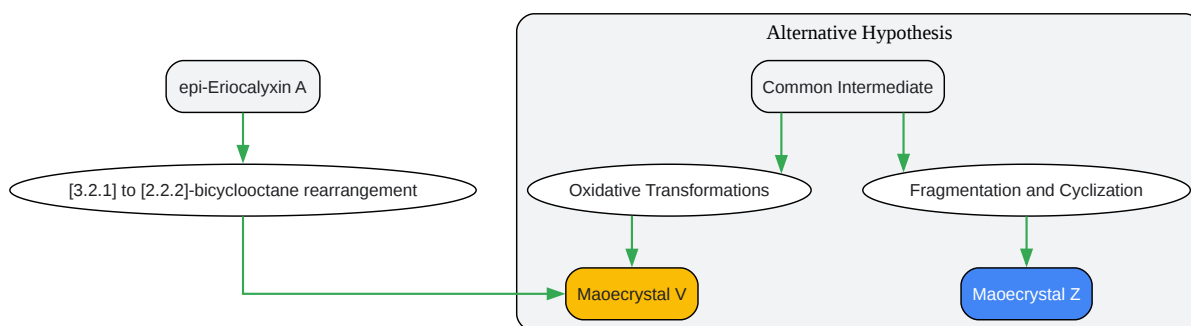
- The Diels-Alder precursor is dissolved in a suitable high-boiling point solvent in a reaction vessel equipped with a condenser and under an inert atmosphere.
- The reaction mixture is heated to reflux to facilitate the intramolecular cycloaddition.

- The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired bicyclo[2.2.2]octane core structure.

Note: The specific reaction conditions, including temperature and reaction time, are highly dependent on the nature of the specific precursor and may require optimization.

Biosynthesis Hypothesis

The biosynthesis of maoecrystal V is proposed to proceed through a series of complex rearrangements from a common precursor. One hypothesis suggests a rearrangement from epi-ericalyxin A. An alternative proposal posits a common intermediate that can lead to both maoecrystal V and maoecrystal Z, another diterpenoid isolated from *Isodon eriocalyx*. The proposed biosynthetic pathway highlights the intricate enzymatic machinery involved in the formation of these complex natural products.



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Proposed biosynthetic pathways to maoecrystal V.

Conclusion

Maoecrystal V remains a molecule of significant interest to the chemical community due to its challenging synthesis and the initial reports of its biological activity. While its potential as an anticancer agent has been questioned by more recent studies, the synthetic strategies developed to access this complex natural product have contributed valuable knowledge to the field of organic chemistry. Further research may yet uncover other biological roles for this intricate diterpenoid.

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